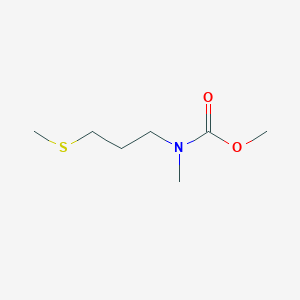

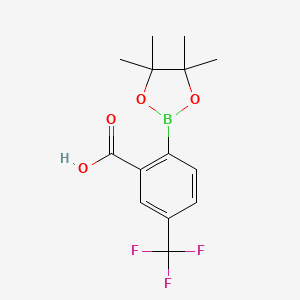

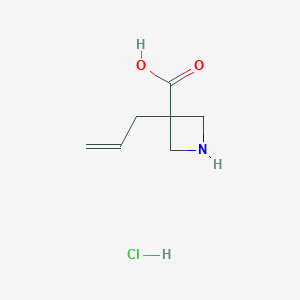

![molecular formula C18H18FNO2S2 B2399990 N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-1-(2-fluorophenyl)methanesulfonamide CAS No. 2034298-45-6](/img/structure/B2399990.png)

N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-1-(2-fluorophenyl)methanesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-1-(2-fluorophenyl)methanesulfonamide, also known as compound X, is a novel small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications.

Aplicaciones Científicas De Investigación

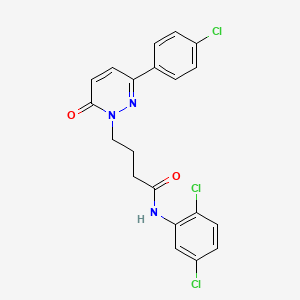

Serotonin Receptor Modulation

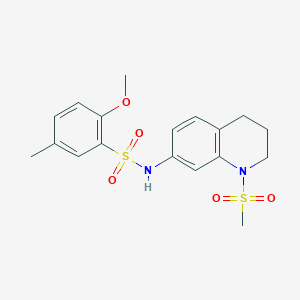

N-[1-(1-benzothiophen-3-yl)propan-2-yl]-1-(2-fluorophenyl)methanesulfonamide: has been studied for its affinity towards 5-HT1A serotonin receptors . Serotonin (5-hydroxytryptamine, 5-HT) is a crucial neurotransmitter involved in regulating physiological functions such as thermoregulation, vasoconstriction, sexual behavior, appetite, and sleep. Dysregulation of serotonin signaling is associated with psychiatric disorders like depression and anxiety. Researchers have explored this compound as a potential modulator of serotonin receptors, aiming to develop novel therapeutic agents.

Depression Treatment

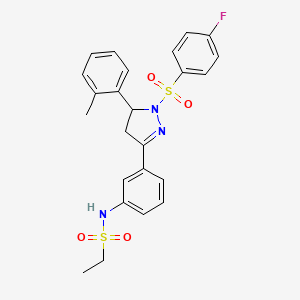

Given the role of serotonin in mood regulation, compounds that selectively target serotonin receptors are of interest. The most promising analogue of this compound, 1-(benzo[b]thiophen-2-yl)-3-(4-(pyridin-2-yl)piperazin-1-yl)propan-1-one (7e) , displayed micromolar affinity toward 5-HT1A sites. This finding suggests its potential as an antidepressant agent . However, further studies are needed to validate its efficacy and safety.

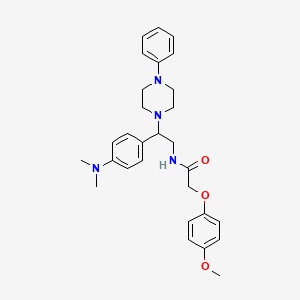

Microwave-Assisted Synthesis

Efficient synthetic methods are essential for drug development. Researchers have employed microwave-assisted techniques to synthesize derivatives of this compound. The synthesis involves cyclization of 2-(1-benzothiophen-3-yl)ethylamines with aromatic and heteroaromatic aldehydes, yielding novel 1,2,3,4-tetrahydrobenzothieno[2,3-c]pyridine derivatives . These derivatives may have diverse biological activities beyond serotonin receptor modulation.

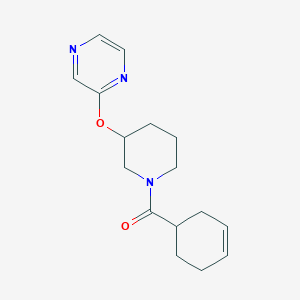

Other Potential Applications

While serotonin receptors remain a primary focus, this compound’s structural features may have broader implications. Researchers may investigate its interactions with other receptors, enzymes, or cellular pathways. Additionally, its sulfonamide group could contribute to water solubility and metabolic stability, making it a versatile scaffold for drug development.

Mecanismo De Acción

Target of Action

The primary target of this compound is the 5-HT1A serotonin receptors . These receptors play a crucial role in regulating numerous physiological functions, including thermoregulation, vasoconstriction, sexual behavior, appetite, and sleep . They have also been implicated in the pathophysiology of several psychiatric disorders such as depression and anxiety .

Mode of Action

The compound interacts with its target, the 5-HT1A serotonin receptors, through electrostatic interactions . The influence of the arylpiperazine moiety and benzo[b]thiophene ring substitutions on binding affinity has been studied . The most promising analogue displayed micromolar affinity (K = 2.30 μM) toward 5-HT1A sites .

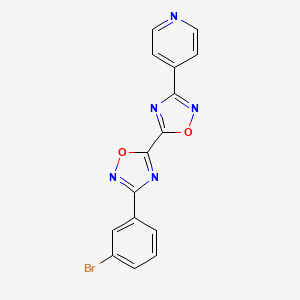

Biochemical Pathways

The compound’s interaction with the 5-HT1A serotonin receptors affects the serotonin system. Serotonin is an important neurotransmitter that regulates numerous physiological functions . The compound’s action on the 5-HT1A receptors can influence these functions and potentially alter the pathophysiology of disorders related to the serotonin system .

Result of Action

The result of the compound’s action on the 5-HT1A serotonin receptors can lead to changes in the physiological functions regulated by these receptors. This includes potential alterations in thermoregulation, vasoconstriction, sexual behavior, appetite, and sleep . Additionally, it could influence the pathophysiology of psychiatric disorders such as depression and anxiety .

Propiedades

IUPAC Name |

N-[1-(1-benzothiophen-3-yl)propan-2-yl]-1-(2-fluorophenyl)methanesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18FNO2S2/c1-13(10-15-11-23-18-9-5-3-7-16(15)18)20-24(21,22)12-14-6-2-4-8-17(14)19/h2-9,11,13,20H,10,12H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUOQZFZYYZUKCM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CSC2=CC=CC=C21)NS(=O)(=O)CC3=CC=CC=C3F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18FNO2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-1-(2-fluorophenyl)methanesulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(5-Bromopyrimidin-2-yl)amino]-1-cyclopropyl-1-phenylethanol](/img/structure/B2399914.png)

![7-(2-(2-(tert-butyl)-3-(1H-pyrrol-1-yl)pyrrolo[3,4-c]pyrazol-5(2H,4H,6H)-yl)-2-oxoethyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione](/img/structure/B2399920.png)